molecular formula C17H17N3O3S B2456819 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034619-44-6

4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2456819
CAS RN: 2034619-44-6
M. Wt: 343.4
InChI Key: JWLYIPWDTOEQPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile” were not found, similar compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis and Chemical Properties

4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive sulfonyl and nitrile groups. The compound has been utilized in the creation of new heterocycles based on pyrazole, demonstrating antimicrobial activity through the synthesis of sulfonamide derivatives (El‐Emary, Al-muaikel, & Moustafa, 2002). Such chemical versatility underscores its potential in developing novel therapeutic agents.

Crystal Structure Analysis

The crystal structure of related compounds highlights the importance of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile in structural chemistry. For example, analysis of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed significant insights into molecular conformations, showcasing the compound's role in enabling the study of complex molecular geometries and hydrogen bonding patterns within crystal structures (Kumar et al., 2012).

Anticancer Research

In the realm of anticancer research, derivatives of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile have shown promise. The synthesis of novel sulfones containing biologically active hydrazides and other moieties from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, a related compound, has been explored for their potential anticancer activity against breast cancer cell lines, highlighting the role of these compounds in the development of new anticancer therapies (Bashandy et al., 2011).

Novel Synthetic Pathways

The compound's structure is instrumental in synthetic organic chemistry, facilitating the creation of diverse molecular architectures. It has been involved in the synthesis of various organic compounds, offering new routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines, thereby enriching the toolkit available for the synthesis of complex organic molecules and potentially active pharmaceutical ingredients (Back & Nakajima, 2000).

Mechanism of Action

Target of Action

The compound “4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile” is a versatile material used in scientific research. It’s part of the piperidine derivatives, which are among the most important synthetic fragments for designing drugs . .

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound’s interaction with its targets and any resulting changes would depend on the specific targets it interacts with.

properties

IUPAC Name

4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-12-14-3-5-17(6-4-14)24(21,22)20-11-1-2-16(13-20)23-15-7-9-19-10-8-15/h3-10,16H,1-2,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYIPWDTOEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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